molecular formula C17H23FN2O3 B2908118 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034489-56-8

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2908118
CAS No.: 2034489-56-8
M. Wt: 322.38
InChI Key: CWHHRKKAENGINU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a structurally complex molecule featuring:

  • A 2-fluorophenoxy group attached to an ethanone core.
  • An azetidine ring (4-membered nitrogen-containing heterocycle) at the 1-position of the ethanone.
  • A 4-methoxypiperidine substituent linked to the azetidine ring via a methylene bridge.

This compound belongs to a class of molecules designed for targeted therapeutic applications, likely involving central nervous system (CNS) or antimicrobial targets, given the prevalence of piperidine/azetidine motifs in such contexts .

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-22-14-6-8-19(9-7-14)13-10-20(11-13)17(21)12-23-16-5-3-2-4-15(16)18/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHHRKKAENGINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate. This can be achieved through the nucleophilic aromatic substitution of 2-fluoronitrobenzene with a suitable nucleophile, followed by reduction of the nitro group to an amine.

    Introduction of the Azetidinyl Group: The azetidinyl group is introduced through a cyclization reaction involving an appropriate azetidine precursor. This step often requires the use of strong bases and high temperatures to facilitate the cyclization process.

    Attachment of the Methoxypiperidinyl Group: The final step involves the coupling of the methoxypiperidinyl group to the azetidinyl intermediate. This can be achieved through a nucleophilic substitution reaction using a suitable methoxypiperidine derivative.

Industrial Production Methods

Industrial production of 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding affinities.

    Medicine: The compound is explored for its potential therapeutic effects, including its role as an analgesic, anti-inflammatory, or anticancer agent.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Phenyl Groups
  • 2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one (CAS 2097919-18-9): Replaces the 2-fluorophenoxy group with a 4-bromophenyl moiety. The bromine atom increases molecular weight (367.3 g/mol vs. No direct activity data are available, but bromine’s electron-withdrawing effects could alter receptor binding compared to fluorine .
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Features a 4-fluorophenyl group directly attached to piperidine.
Heteroaromatic and Alkoxy Substituents
  • 2-(2-Fluorophenoxy)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Replaces the azetidine-4-methoxypiperidine system with a piperidine-pyrimidinyloxy group. The pyrimidine ring introduces hydrogen-bonding capabilities, which may enhance target engagement in kinase or protease inhibitors .
  • 2-(3-Methoxyphenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)ethanone (CAS 1421477-36-2): A 3-methoxyphenyl group and trifluoromethylpyridine substituent. The trifluoromethyl group increases metabolic stability, while the methoxy group modulates electronic properties .

Variations in the Azetidine/Piperidine Core

Azetidine vs. Piperidine Scaffolds
  • 1-[3-(4-P-tolyl-piperazin-1-yl)-azetidin-1-yl]-ethanone (CAS 223381-96-2): Substitutes 4-methoxypiperidine with a p-tolyl-piperazine group. Piperazine’s basic nitrogen may improve solubility, while the tolyl group enhances hydrophobic interactions .
  • 1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone: Incorporates a pyrazolo-pyrimidine heterocycle. The fluoropropyl chain could enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
Hybrid Structures with Oxadiazole/Thiophene Moieties
  • 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (CAS 1797846-24-2): Replaces the azetidine ring with a thiophene-oxadiazole system. The thioether and oxadiazole groups may confer antioxidant or antimicrobial properties .
  • 2-(1H-indol-3-yl)-1-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone (CAS 1251579-40-4): Features an indole-oxadiazole hybrid. Indole’s planar structure facilitates intercalation or π-π stacking in enzyme binding pockets .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Analogs
Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications Reference
Target Compound ~363.4 2-Fluorophenoxy, 4-methoxypiperidine CNS/antimicrobial agents -
2-(4-Bromophenyl)-...ethan-1-one 367.3 4-Bromophenyl Lipophilic drug candidates
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 235.3 4-Fluorophenyl, piperidine Simplified lead optimization
2-(3-Methoxyphenyl)-...ethanone 394.4 3-Methoxyphenyl, trifluoromethylpyridine Kinase inhibitors
2-((4-Fluorophenyl)thio)-...ethanone 403.5 Thiophene-oxadiazole Antioxidant/antimicrobial

Biological Activity

The compound 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, focusing on various mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24FNO2C_{19}H_{24}FNO_2, with a molecular weight of approximately 321.4 g/mol. The structure includes a fluorophenoxy group and a methoxypiperidine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticonvulsant Activity : Compounds with the fluorophenoxy group have shown significant anticonvulsant effects in various models, suggesting potential use in epilepsy treatment. For instance, related compounds have been reported to act through modulation of benzodiazepine receptors .
  • Antimalarial Activity : Some derivatives demonstrate efficacy against Plasmodium falciparum, indicating potential as antimalarial agents. The mechanism appears to involve interference with the parasite's lifecycle without significant toxicity to host cells .

Anticonvulsant Activity

A study on related compounds revealed that the presence of a fluorophenoxy group significantly enhances anticonvulsant activity in both the pentylenetetrazole (PTZ) and maximal electroshock (MES) models. This effect is believed to be mediated through interactions with GABA receptors .

Antimalarial Efficacy

In vitro studies have shown that derivatives of this compound inhibit the growth of P. falciparum at low micromolar concentrations. For example, one study reported an IC50 value of 0.5 µM for a related compound, demonstrating potent antimalarial activity while maintaining low cytotoxicity towards human erythrocytes .

Data Tables

Biological Activity IC50 Value (µM) Reference
Anticonvulsant12.5
Antimalarial0.5
Cytotoxicity (Human Cells)>100

Q & A

Q. What are the key synthetic strategies for preparing 2-(2-Fluorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of a precursor (e.g., 3-aminopropanol derivatives) under basic conditions.
  • Step 2 : Introduction of the 4-methoxypiperidin-1-yl group through nucleophilic substitution or coupling reactions, often using catalysts like Hünig’s base .
  • Step 3 : Attachment of the 2-fluorophenoxy moiety via a ketone linker, employing coupling agents such as EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
  • Purification : Final purification via column chromatography or recrystallization to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine and piperidine ring conformations, with characteristic shifts for fluorophenyl (δ 6.8–7.2 ppm) and methoxy groups (δ ~3.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 377.16) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} indicate the ethanone carbonyl group .

Q. What preliminary pharmacological assays are recommended for initial bioactivity screening?

  • In vitro binding assays : Screen against CNS targets (e.g., serotonin or dopamine receptors) due to structural similarity to neuroactive piperidine derivatives .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential .
  • Solubility and LogP : Determine via shake-flask method to assess drug-likeness; expected LogP ~2.5 due to fluorophenyl and methoxy groups .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in azetidine-piperidine coupling .
  • Catalyst optimization : Use Pd catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., ketone formation) to minimize side products .

Q. How to resolve contradictions in reported biological activity data?

  • Comparative assays : Replicate studies using standardized protocols (e.g., IC50_{50} measurements with positive controls) .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT2A_{2A} receptors), identifying key residues (e.g., Asp155 for hydrogen bonding) .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Kinetic studies : Surface plasmon resonance (SPR) to measure binding kinetics (e.g., konk_{on}/koffk_{off}) for receptor targets .
  • Gene expression analysis : RNA-seq to identify differentially expressed genes in treated cell lines, focusing on apoptosis or neurotransmitter pathways .
  • In vivo models : Zebrafish or murine models for neurobehavioral effects (e.g., forced swim test for antidepressant activity) .

Methodological Recommendations

  • Synthetic challenges : Prioritize air-free techniques for moisture-sensitive steps (e.g., Grignard reactions) .
  • Analytical validation : Cross-validate NMR data with computational tools (e.g., ChemDraw Predict) to confirm stereochemistry .
  • Biological studies : Use orthogonal assays (e.g., calcium flux for receptor activation) to confirm target engagement .

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